Cas no 352525-82-7 (5-Bromo-2-ethoxyphenylboronic acid)

5-Bromo-2-ethoxyphenylboronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in synthetic organic chemistry. The bromo and ethoxy substituents enhance its reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex aryl and heteroaryl structures. Its stability under standard conditions and compatibility with diverse reaction environments further contribute to its utility in pharmaceutical and materials science research. The compound’s well-defined structure and reliable performance make it a preferred intermediate for synthesizing advanced organic molecules. Proper handling under inert conditions is recommended to preserve its integrity.
5-Bromo-2-ethoxyphenylboronic acid structure
352525-82-7 structure
Product Name:5-Bromo-2-ethoxyphenylboronic acid
CAS No:352525-82-7
MF:C8H10BBrO3
MW:244.878201961517
MDL:MFCD03427002
CID:828844
PubChem ID:3364575
Update Time:2025-06-28

5-Bromo-2-ethoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Bromo-2-ethoxyphenyl)boronic acid
    • 5-Bromo-2-ethoxyphenylboronic acid
    • DTXSID30391832
    • CPA52582
    • N12089
    • SCHEMBL3315011
    • DTXCID40342693
    • 5-bromo-2-ethoxy-phenyl boronic acid
    • AB15022
    • 352525-82-7
    • AKOS015834782
    • BP-11420
    • BS-28029
    • PMWQJPWDAQROND-UHFFFAOYSA-N
    • J-516915
    • (5-bromo-2-ethoxyphenyl)boronicacid
    • MFCD03427002
    • MDL: MFCD03427002
    • Inchi: 1S/C8H10BBrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3
    • InChI Key: PMWQJPWDAQROND-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(B(O)O)C=1)OCC

Computed Properties

  • Exact Mass: 243.99100
  • Monoisotopic Mass: 243.99064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Melting Point: 125-129 °C(lit.)
  • PSA: 49.69000
  • LogP: 0.52760

5-Bromo-2-ethoxyphenylboronic acid Security Information

  • WGK Germany:3

5-Bromo-2-ethoxyphenylboronic acid Pricemore >>

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5-Bromo-2-ethoxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:352525-82-7)5-Bromo-2-ethoxyphenylboronic acid
Order Number:A874681
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:43
Price ($):171.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-ethoxyphenylboronic acid

Introduction to 5-Bromo-2-ethoxyphenylboronic Acid (CAS No. 352525-82-7)

5-Bromo-2-ethoxyphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 352525-82-7, features a unique structural framework consisting of a bromine-substituted benzene ring linked to an ethoxy group, with a boronic acid functional group at the para position. The combination of these substituents imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological and industrial processes.

The< strong> boronic acid moiety in 5-Bromo-2-ethoxyphenylboronic acid is particularly noteworthy, as boronic acids are well-known for their ability to participate in various coordination and condensation reactions. This property has been exploited in the development of pharmaceuticals, where boronic acids serve as key components in drug design and synthesis. For instance, boronic acid derivatives have been extensively studied for their role in protease inhibition, a mechanism that is critical in the treatment of diseases such as cancer and inflammation.

In recent years, 5-Bromo-2-ethoxyphenylboronic acid has been explored as a building block in the synthesis of advanced materials, including polymers and liquid crystals. The presence of both bromine and ethoxy groups allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling, which is a cornerstone technique in modern organic synthesis. This reaction enables the formation of carbon-carbon bonds and has been instrumental in constructing complex molecular architectures.

One of the most exciting applications of 5-Bromo-2-ethoxyphenylboronic acid lies in its potential use as a precursor in pharmaceutical research. The< strong>bromine substituent provides a handle for further modifications, allowing chemists to introduce additional functional groups or to link the molecule to other bioactive entities. This flexibility has made it a popular choice for medicinal chemists who are seeking to develop novel therapeutic agents. For example, recent studies have demonstrated its utility in generating kinase inhibitors, which are essential for targeting specific signaling pathways involved in diseases like leukemia and rheumatoid arthritis.

The< strong>ethoxy group in 5-Bromo-2-ethoxyphenylboronic acid also contributes to its reactivity and adaptability. Ethoxy-substituted aromatic compounds are known for their stability and ease of handling, making them ideal candidates for large-scale synthesis. Moreover, the ethoxy group can influence electronic properties, affecting the compound's solubility and interactions with biological targets. This characteristic has been leveraged in designing molecules that exhibit improved pharmacokinetic profiles.

In the realm of materials science, 5-Bromo-2-ethoxyphenylboronic acid has been investigated for its potential role in creating organic electronic devices. The ability to functionalize boronic acids with various groups allows for the design of materials with tailored electronic properties. These materials could be used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The< strong>bromine atom, being electronegative, can modulate charge transport properties, while the< strong>boronic acid group can serve as an anchor or cross-linking agent.

The synthesis of 5-Bromo-2-ethoxyphenylboronic acid typically involves multi-step processes that require precise control over reaction conditions. Common methods include halogenation of phenolic precursors followed by etherification and subsequent boronation. Advances in synthetic methodologies have enabled more efficient and scalable production techniques, making this compound more accessible for research and industrial applications.

In conclusion, 5-Bromo-2-ethoxyphenylboronic acid (CAS No. 352525-82-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical development, materials science, and organic synthesis. As research continues to uncover new applications and refine synthetic strategies, the importance of this compound is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:352525-82-7)5-Bromo-2-ethoxyphenylboronic acid
A874681
Purity:99%
Quantity:25g
Price ($):171.0
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